molecular formula C18H25NO6 B1338947 Z-Glu(otbu)-ome CAS No. 56877-41-9

Z-Glu(otbu)-ome

Cat. No.: B1338947
CAS No.: 56877-41-9
M. Wt: 351.4 g/mol
InChI Key: BRMSLIYSWUEHJT-AWEZNQCLSA-N
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Description

Z-Glu(otbu)-ome is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Proteasome Inhibition and Neurodegenerative Diseases

Studies have investigated the role of proteasome inhibitors, like Z-Ile-Glu(OtBu)-Ala-Leu-CHO (a similar compound to Z-Glu(otbu)-ome), in models of Parkinson's disease. However, the findings are inconsistent. Some studies suggest that proteasome inhibitors can replicate neurodegenerative changes observed in Parkinson's disease, including the loss of striatal dopamine and cell loss in various brain regions. Intracytoplasmic inclusions resembling Lewy bodies, characteristic of Parkinson's, were also noted. Yet, other studies failed to reproduce these neurodegenerative changes, highlighting the complexity and the need for further research in this area (Kordower et al., 2006).

Enzyme Substrate Synthesis

This compound, when used as a building block, can be involved in the synthesis of fluorogenic substrates for enzymes like transglutaminase. A study presented a solution-phase synthesis of a water-soluble dipeptidic fluorogenic transglutaminase substrate, starting from Z-Glu-OH, and highlighted its utility for kinetic characterisation of inhibitors and amine-type acyl acceptor substrates (Wodtke et al., 2020).

Molecular Imprinting

Molecular imprinting using photocrosslinkable polyphosphazene and selective rebinding of amino acids, including Z-Glu-OH (a precursor of this compound), has been researched. This process involves the creation of polymer films that show high recognition ability for template molecules and their structural analogues, indicating potential applications in selective molecular recognition and sensing (Lee & Chang, 2009).

Gene-targeted Metagenomic Analysis

In a broader scope of biochemical applications, this compound related compounds have been indirectly involved in studies like gene-targeted metagenomic analysis. For instance, understanding the diversity of glycoside hydrolases in various gut microbiomes has been a subject of research, although the direct involvement of this compound in such studies is not explicit (Lee et al., 2013).

Mechanism of Action

Target of Action

Z-Glu(OtBu)-ome is a derivative of glutamic acid . Glutamic acid, also known as glutamate, is one of the 20 amino acids used in protein synthesis. It plays a crucial role in cellular metabolism and is a key molecule in cellular processes. Glutamate is also the most abundant excitatory neurotransmitter in the nervous system .

Mode of Action

This compound, as a derivative of glutamic acid, may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Biochemical Pathways

The biochemical pathways influenced by this compound are likely to be similar to those of glutamic acid, given its derivative nature. Glutamic acid is involved in various biochemical pathways, including protein synthesis, energy production, and neurotransmission . .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of glutamic acid, given its derivative nature. As mentioned earlier, glutamic acid plays a crucial role in cellular metabolism and neurotransmission . .

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMSLIYSWUEHJT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153531
Record name 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56877-41-9
Record name 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56877-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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